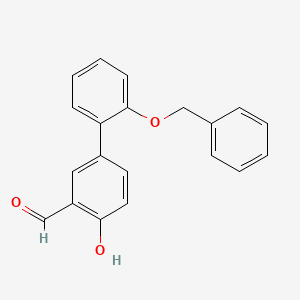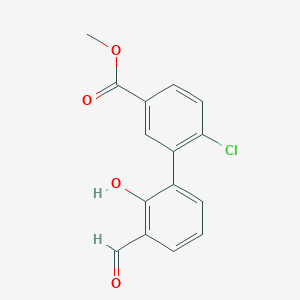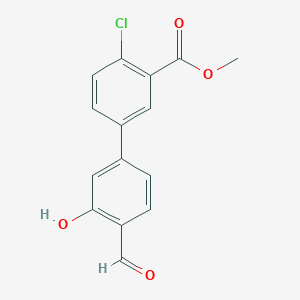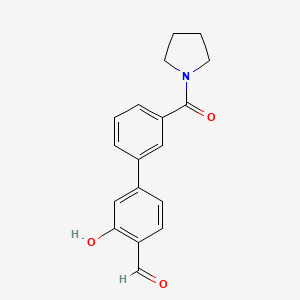
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2F5PPCP) is a chemical compound with a molecular formula of C12H13NO2 and a molecular weight of 203.23 g/mol. It is a white, crystalline solid that is soluble in water and ethanol. 2F5PPCP is a derivative of phenol and has been used in a variety of scientific and industrial applications.
Wirkmechanismus
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as a ligand in the formation of various transition metal complexes. It binds to the metal center through its phenolic group, forming a five-membered chelate ring. The pyrrolidine group of the ligand also interacts with the metal center, allowing for the formation of a stable complex.
Biochemical and Physiological Effects
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has not been extensively studied for its effects on biochemical and physiological processes. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. Additionally, it has been shown to inhibit the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in a multi-step process. Additionally, it is soluble in both water and ethanol, making it easy to use in a variety of reactions. The main limitation of using 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments is that it is not very stable and can decompose over time.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. It could be used as a model compound to study the mechanisms of organic reactions, as well as the interactions between proteins and small molecules. Additionally, it could be used to study the structure and reactivity of transition metal complexes. Furthermore, it could be used as a starting material for the synthesis of other compounds with potential pharmaceutical applications. Finally, it could be used in the development of new antimicrobial and anticancer agents.
Synthesemethoden
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized through a multi-step process involving the reaction of pyrrolidinylcarbonylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 80°C for a period of 24 hours. After the reaction is complete, the product is purified by recrystallization and filtered to obtain a 95% pure sample.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound in the study of the mechanisms of organic reactions. Additionally, it has been used in the study of the interactions between proteins and small molecules. It has also been used in the study of the structure and reactivity of transition metal complexes.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-16-7-6-14(11-17(16)21)13-4-3-5-15(10-13)18(22)19-8-1-2-9-19/h3-7,10-12,21H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCHXCPXDAPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685367 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261919-40-7 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

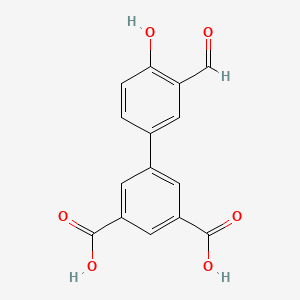



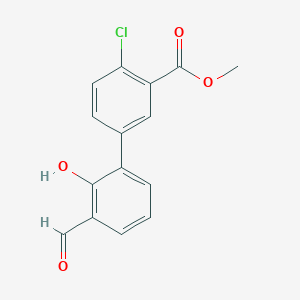


![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)

